molecular formula C21H25NO6 B14858209 (E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)but-2-enamide

(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)but-2-enamide

Cat. No.: B14858209
M. Wt: 387.4 g/mol
InChI Key: DCJSFRSREQYYOH-VOTSOKGWSA-N
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Description

(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)but-2-enamide is an organic compound characterized by its complex structure, which includes multiple methoxy and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)but-2-enamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions. For instance, the initial step might involve the reaction of 3-hydroxy-4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate can then undergo further reactions, such as reduction and acylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)but-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)but-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its activity, enabling it to interact with enzymes and receptors. These interactions can modulate various biological processes, such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)but-2-enamide is unique due to its combination of hydroxy and methoxy groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)but-2-enamide

InChI

InChI=1S/C21H25NO6/c1-6-7-20(24)22(13-14-8-9-17(25-2)16(23)10-14)15-11-18(26-3)21(28-5)19(12-15)27-4/h6-12,23H,13H2,1-5H3/b7-6+

InChI Key

DCJSFRSREQYYOH-VOTSOKGWSA-N

Isomeric SMILES

C/C=C/C(=O)N(CC1=CC(=C(C=C1)OC)O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC=CC(=O)N(CC1=CC(=C(C=C1)OC)O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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